1-Tetradecanol

Description

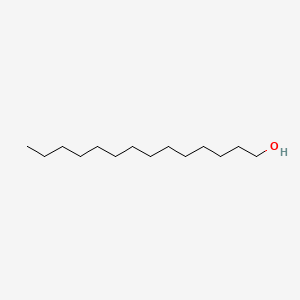

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-32-2 (aluminum salt) | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026926 | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.39 (Air = 1) | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White crystals, Leaflets | |

CAS No. |

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-16 Alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C>14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C14-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C>14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Tetradecanol

For Researchers, Scientists, and Drug Development Professionals

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C14H30O.[1][2] This versatile compound is a white, waxy solid at room temperature and sees extensive use in various industries, including cosmetics, pharmaceuticals, and as a chemical intermediate.[3][4][5] Its utility is largely dictated by its distinct physicochemical properties, which are detailed in this comprehensive guide.

Structural and General Properties

This compound consists of a 14-carbon aliphatic chain with a terminal hydroxyl group. This structure imparts both lipophilic (carbon chain) and hydrophilic (hydroxyl group) characteristics, making it an effective surfactant and emollient.[4]

| Identifier | Value | Reference |

| IUPAC Name | Tetradecan-1-ol | [6] |

| Synonyms | Myristyl alcohol, Tetradecyl alcohol | [1][2][3] |

| CAS Number | 112-72-1 | [7] |

| Molecular Formula | C14H30O | [1][2][3] |

| Molecular Weight | 214.39 g/mol | [1][6] |

| Appearance | White solid, flakes, or powder | [3][7] |

| Odor | Faint, waxy, or fatty odor | [6][8] |

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a range of reported values from various sources.

Thermal Properties

| Property | Value | Conditions | Reference |

| Melting Point | 35-39 °C | [3][7] | |

| 38 °C | [1] | ||

| 39-41 °C | [9] | ||

| Boiling Point | 289 °C | at 760 mmHg | [3][7] |

| >260 °C | [1][2] | ||

| 173 °C | at 20 mmHg | [10][11] | |

| Flash Point | >230 °F (>110 °C) | [3][7] | |

| 148 °C | Closed cup | ||

| Autoignition Temperature | 489 °F (254 °C) | ||

| Heat of Vaporization | 98.9 kJ/mol | at 25 °C | [6] |

Density and Refractive Index

| Property | Value | Conditions | Reference |

| Density | 0.823 g/mL | at 25 °C | [3][7] |

| 0.824 g/cm³ | [1][2] | ||

| 0.8 g/cm³ | at 60 °C | ||

| Refractive Index | 1.4358 | at 50 °C | [6] |

| 1.4454 | [3][7] |

Solubility and Partitioning

| Property | Value | Conditions | Reference |

| Water Solubility | Insoluble | [1][2][3] | |

| 0.00013 g/L | at 23 °C | [3][7] | |

| 0.2 mg/L | at 25 °C | [10][11] | |

| Solubility in Organic Solvents | Soluble in diethyl ether, slightly soluble in ethanol | [1][2] | |

| Very soluble in ethanol, ether, acetone, benzene, chloroform | [6][12] | ||

| LogP (Octanol-Water Partition Coefficient) | 6.03 | [6] | |

| 6.2 | [6] | ||

| 5.5 | [8] |

Other Properties

| Property | Value | Conditions | Reference |

| Vapor Pressure | <1 hPa | at 20 °C | [3][7] |

| 1.1 x 10⁻⁴ mmHg | at 25 °C | [6] | |

| Vapor Density | 7.4 (Air = 1) | [3][7] | |

| pKa | 15.20 ± 0.10 | Predicted | [3][7] |

| Viscosity | 6.4 mPa·s | at 60 °C | [3][5] |

Experimental Protocols

While specific experimental details from the original sources are not exhaustively available, the determination of these physicochemical properties typically follows standardized methodologies.

Melting Point Determination

The melting point of a solid like this compound is commonly determined using the capillary method .

-

Apparatus: A melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor, and a viewing lens.

-

Procedure:

-

A small, dry sample of this compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Boiling Point Determination

The boiling point can be determined by distillation or using a Thiele tube .

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure (Distillation):

-

The this compound is placed in the distillation flask.

-

The apparatus is assembled, and the thermometer bulb is positioned just below the side arm of the flask.

-

The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation.

-

Solubility Determination

The solubility of this compound in various solvents is determined by the shake-flask method .

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC).

-

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is also the standard for determining the octanol-water partition coefficient.

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

-

The concentration of this compound in both the n-octanol and water phases is measured.

-

The LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Logical Workflow: Synthesis of this compound

This compound is primarily produced through the catalytic hydrogenation of myristic acid or its esters, which are commonly derived from natural sources like coconut or palm kernel oil.[3][4]

Caption: A simplified workflow for the synthesis of this compound.

Application in Formulation: Emulsion

Due to its amphiphilic nature, this compound is a key ingredient in creating stable emulsions, such as creams and lotions, where it functions as a co-emulsifier, thickener, and emollient.

Caption: A general workflow for creating an emulsion using this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 112-72-1 [chemicalbook.com]

- 6. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 112-72-1,this compound | lookchem [lookchem.com]

- 8. 112-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound 112-72-1 | TCI AMERICA [tcichemicals.com]

- 11. This compound 112-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 1-tetradecanol (also known as myristyl alcohol), a long-chain fatty alcohol widely used in cosmetics, pharmaceuticals, and other industrial applications. Understanding its solubility characteristics in various organic solvents is crucial for formulation development, purification processes, and predicting its behavior in non-aqueous systems.

Core Concepts in Solubility

This compound is a white, waxy solid with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] Its long, nonpolar hydrocarbon tail dominates its molecular structure, rendering it lipophilic and generally soluble in organic solvents, while being practically insoluble in water.[1][2] The terminal hydroxyl (-OH) group provides a site for hydrogen bonding, allowing for some interaction with polar solvents.

The general principle of "like dissolves like" is a good starting point for predicting the solubility of this compound. Solvents with similar polarity and intermolecular forces to this compound are expected to be effective at dissolving it.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively tabulated in publicly available literature. However, based on available information and studies on binary phase equilibria, the following tables summarize the known solubility characteristics.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent Class | Solvent | Reported Solubility | Temperature (°C) | Citation(s) |

| Ethers | Diethyl Ether | Soluble | Not Specified | [1][2] |

| Alcohols | Ethanol | Slightly Soluble to Very Soluble | Not Specified | [1][2][3] |

| Ketones | Acetone | Very Soluble | Not Specified | [3] |

| Aromatic Hydrocarbons | Benzene | Very Soluble | Not Specified | [3] |

| Chlorinated Hydrocarbons | Chloroform | Soluble (10%) | Not Specified | [4] |

| Nitriles | Acetonitrile | Partially Miscible (forms two liquid phases at lower temperatures) | See Table 3 | [5] |

| Water | Water | Practically Insoluble (0.00013 g/L) | 23 | [4] |

Table 2: Solid-Liquid Phase Equilibrium Data for this compound in Binary Systems with Naphthalene and Biphenyl

This data, derived from differential scanning calorimetry (DSC) experiments, represents the mole fraction solubility of this compound at the eutectic temperature of the mixture.

| Co-solvent | Eutectic Temperature (°C) | Mole Fraction of this compound at Eutectic Point |

| Naphthalene | 29.5 | 0.85 |

| Biphenyl | 33.5 | 0.95 |

Data derived from Sanz, L.F., et al. (2012). Solid-liquid equilibria for the binary systems naphthalene or biphenyl + this compound or + 1-hexadecanol. J. Chem. Eng. Data.

Table 3: Mutual Solubility of this compound and Acetonitrile at Various Temperatures

This system exhibits an upper critical solution temperature (UCST) of approximately 48.25 °C (321.4 K). Above this temperature, the two components are miscible in all proportions. Below this temperature, they form two liquid phases.

| Temperature (°C) | Mole Fraction of this compound in Acetonitrile-Rich Phase | Mole Fraction of Acetonitrile in this compound-Rich Phase |

| 10 | 0.015 | 0.035 |

| 20 | 0.025 | 0.060 |

| 30 | 0.045 | 0.100 |

| 40 | 0.090 | 0.180 |

| 45 | 0.150 | 0.280 |

Data is approximated from phase diagram information available in the IUPAC-NIST Solubility Database.[5]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required precision, the properties of the solvent, and the available equipment.

Method 1: Isothermal Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining equilibrium solubility.

Principle: A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Sealable glass vials or flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealable vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture continuously (e.g., using a magnetic stirrer or shaker) for a sufficient period to reach equilibrium. For long-chain alcohols, this may take 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of dissolved this compound remains constant.

-

Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. Filtration must be performed quickly to avoid temperature changes that could cause precipitation.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Gravimetric Analysis: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility can be calculated as follows:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Method 2: Synthetic Method using Differential Scanning Calorimetry (DSC)

This method is particularly useful for determining the solubility over a range of temperatures by observing the dissolution of the solid.

Principle: A series of samples with known compositions of this compound and solvent are prepared. Each sample is heated in a DSC, and the temperature at which the last of the solid dissolves (the clearing point) is recorded. This temperature corresponds to the solubility at that specific composition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealable DSC pans

-

Analytical balance

Procedure:

-

Sample Preparation: Prepare a series of mixtures of this compound and the solvent with varying mole fractions in hermetically sealable DSC pans. The total mass of the mixture should be accurately known.

-

DSC Analysis: Place the sealed pan in the DSC instrument. Cool the sample to a temperature where this compound is completely solidified. Then, heat the sample at a slow, constant rate (e.g., 1-2 °C/min).

-

Determination of Clearing Point: Record the DSC thermogram. The peak of the endotherm corresponds to the melting of the mixture. The temperature at which the endothermic peak returns to the baseline indicates the complete dissolution of the solid phase. This is the solubility temperature for that specific composition.

-

Phase Diagram Construction: Plot the clearing points (temperatures) against the mole fraction of this compound to construct the solid-liquid phase diagram. The curve represents the solubility of this compound in the solvent as a function of temperature.

Visualizing Experimental and Logical Workflows

Solubility Determination Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound in an organic solvent using the isothermal gravimetric method.

Caption: Workflow for Isothermal Gravimetric Solubility Measurement.

Factors Influencing Solubility

This diagram illustrates the key factors that influence the solubility of this compound.

Caption: Key Factors Affecting the Solubility of this compound.

References

A Technical Guide to the Natural Sources and Extraction of Myristyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Myristyl alcohol, also known as 1-tetradecanol, is a straight-chain saturated fatty alcohol with the chemical formula CH3(CH2)12CH2OH.[1] It is a white, waxy solid at room temperature and finds extensive use in the cosmetic, pharmaceutical, and chemical industries as an emollient, thickener, and chemical intermediate.[1][2] This technical guide provides an in-depth overview of the natural sources of myristyl alcohol and the key methodologies for its extraction and purification.

Natural Sources of Myristyl Alcohol

Myristyl alcohol is primarily derived from the triglycerides found in various plant-based oils. The most significant commercial sources are coconut oil and palm kernel oil, which are rich in myristic acid, the precursor to myristyl alcohol.[1][2] Nutmeg (Myristica fragrans), from which myristic acid derives its name, is another notable natural source.[1]

The fatty acid composition of these oils is a critical determinant of their suitability as a source for myristyl alcohol production. Coconut oil, in particular, is a preferred raw material due to its high concentration of myristic acid.

Data Presentation: Fatty Acid Composition of Natural Oils

The following table summarizes the typical fatty acid composition of coconut oil, highlighting the significant percentage of myristic acid.

| Fatty Acid | Chemical Formula | Average Percentage in Coconut Oil (%)[3][4][5][6][7] |

| Caproic Acid | C6:0 | 0.4 - 0.6 |

| Caprylic Acid | C8:0 | 7.5 - 8.0 |

| Capric Acid | C10:0 | 5.5 - 6.5 |

| Lauric Acid | C12:0 | 44.6 - 49.0 |

| Myristic Acid | C14:0 | 18.5 - 20.4 |

| Palmitic Acid | C16:0 | 8.0 - 9.0 |

| Stearic Acid | C18:0 | 2.5 - 3.0 |

| Oleic Acid | C18:1 | 5.5 - 6.5 |

| Linoleic Acid | C18:2 | 1.5 - 2.0 |

Biosynthesis of Myristic Acid in Plants

The precursor to myristyl alcohol, myristic acid, is synthesized in plants through the fatty acid synthase (FAS) pathway, which occurs in the plastids.[8][9][10] This multi-enzyme complex sequentially adds two-carbon units from malonyl-ACP to a growing acyl-ACP chain.[10] The synthesis of myristoyl-ACP (a C14 fatty acid) is a key step in the overall fatty acid profile of the plant.

The following diagram illustrates the key steps in the biosynthesis of myristic acid in plants like Cocos nucifera.

Extraction and Synthesis of Myristyl Alcohol

The industrial production of myristyl alcohol from natural oils is a multi-step process. The primary route involves the hydrolysis of triglycerides to liberate fatty acids, followed by the hydrogenation of myristic acid to myristyl alcohol.

Experimental Protocol: Saponification of Coconut Oil to Yield Myristic Acid

This protocol describes the initial step of liberating fatty acids from coconut oil through saponification, followed by acidification.

Materials:

-

Coconut oil

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Distilled water

Procedure:

-

Saponification: In a round-bottom flask, a known quantity of coconut oil is mixed with a stoichiometric excess of NaOH or KOH dissolved in an ethanol-water mixture. The mixture is refluxed with constant stirring.[11][12][13] The completion of the saponification is indicated by the formation of a homogenous soap solution.[12]

-

Salting Out: The resulting soap is precipitated by adding a saturated NaCl solution. This process, known as "salting out," decreases the solubility of the soap.[11]

-

Filtration and Washing: The precipitated soap is collected by filtration and washed with cold distilled water to remove excess alkali and glycerol.[11]

-

Acidification: The washed soap (sodium myristate and other fatty acid salts) is then dissolved in warm water and acidified with a dilute solution of a strong acid, such as HCl, to a pH of approximately 2. This protonates the carboxylate salts, yielding the free fatty acids.

-

Isolation and Drying: The liberated fatty acids, which are insoluble in water, are separated and washed with water to remove any remaining mineral acid. The product is then dried under vacuum.

Experimental Protocol: Hydrogenation of Myristic Acid to Myristyl Alcohol

This protocol outlines the reduction of myristic acid to myristyl alcohol. Alternatively, myristic acid can be first esterified to methyl myristate, which is then hydrogenated.[2][14]

Materials:

-

Myristic acid

-

Hydrogen gas (H2)

-

Hydrogenation catalyst (e.g., copper chromite, palladium on carbon)

-

High-pressure reactor (autoclave)

Procedure:

-

Catalyst Loading: The high-pressure reactor is charged with myristic acid and the hydrogenation catalyst. The choice of catalyst and its concentration are critical for reaction efficiency and selectivity.

-

Pressurization and Heating: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with continuous stirring.[1]

-

Reaction: The hydrogenation is carried out for a specified duration. The reaction progress can be monitored by measuring hydrogen uptake or by analyzing samples periodically.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

Catalyst Removal: The solid catalyst is removed from the reaction mixture by filtration.

-

Purification: The crude myristyl alcohol is then purified, typically by fractional distillation under reduced pressure, to separate it from any unreacted starting material and byproducts.[15]

The following diagram illustrates the overall workflow for the extraction of myristyl alcohol from coconut oil.

Quantitative Data and Analysis

The yield and purity of myristyl alcohol are dependent on the efficiency of each step in the extraction and purification process.

Data Presentation: Typical Process Parameters and Yields

| Process Step | Key Parameters | Typical Yield/Purity |

| Saponification & Acidification | - Excess alkali- Reflux temperature- Complete reaction | >95% conversion of triglycerides to fatty acids |

| Hydrogenation | - Catalyst: Copper chromite or precious metal- Pressure: 150-300 bar- Temperature: 150-250 °C | >98% conversion of myristic acid |

| Purification | - Fractional distillation under reduced pressure | >99% pure myristyl alcohol |

Analytical Methods for Quality Control

Gas chromatography-mass spectrometry (GC-MS) is a standard analytical technique for the qualitative and quantitative analysis of fatty acids and fatty alcohols.[3][4][16]

Experimental Protocol: GC-MS Analysis of Myristyl Alcohol

Sample Preparation:

-

A known amount of the myristyl alcohol sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane).

-

For analysis of fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required.[3][4]

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds.

Identification of myristyl alcohol is achieved by comparing its retention time and mass spectrum with that of a pure standard. Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Conclusion

The production of myristyl alcohol from natural sources is a well-established industrial process. Coconut and palm kernel oils serve as the primary feedstocks due to their high myristic acid content. The extraction process, involving saponification, acidification, and hydrogenation, can be optimized to achieve high yields of pure myristyl alcohol. Careful control of reaction conditions and efficient purification are essential for obtaining a product that meets the stringent quality requirements of the pharmaceutical and cosmetic industries. Further research into enzymatic processes and green chemistry approaches may offer more sustainable and efficient routes for myristyl alcohol production in the future.

References

- 1. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Quantitative identification of fatty acids from walnut and coconut oils using GC-MS method | Semantic Scholar [semanticscholar.org]

- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 5. mdpi.com [mdpi.com]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 8. researchgate.net [researchgate.net]

- 9. aocs.org [aocs.org]

- 10. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcallahan.weebly.com [rcallahan.weebly.com]

- 12. Chemistry 102 - Experiment 8 [home.miracosta.edu]

- 13. nast.dost.gov.ph [nast.dost.gov.ph]

- 14. researchgate.net [researchgate.net]

- 15. chemtradeasia.com [chemtradeasia.com]

- 16. pubcompare.ai [pubcompare.ai]

An In-Depth Technical Guide to the Ziegler Process for 1-Tetradecanol Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ziegler process, also known as the Ziegler-Alfol synthesis, is a cornerstone of industrial organometallic chemistry, providing a method for the production of linear primary alcohols with an even number of carbon atoms from ethylene.[1][2][3] This process, developed by Karl Ziegler in the 1950s, offers a synthetic route to fatty alcohols, which are crucial intermediates in the manufacturing of detergents, surfactants, emulsifiers, and other specialty chemicals.[4] 1-Tetradecanol, a C14 fatty alcohol, is a key product manufactured via this process, finding applications in the pharmaceutical, cosmetic, and lubricant industries.

This technical guide provides a comprehensive overview of the Ziegler process for the production of this compound, detailing the core reaction steps, experimental protocols, and relevant quantitative data. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important industrial process.

Core Process Overview

The Ziegler process for this compound production can be conceptually divided into four main stages:

-

Triethylaluminium (TEA) Synthesis: The process begins with the production of the organoaluminium catalyst, triethylaluminium, from aluminum, hydrogen, and ethylene.[2]

-

Ethylene Oligomerization (Growth Reaction): Ethylene is then oligomerized in the presence of triethylaluminium, leading to the formation of long-chain trialkylaluminium compounds. The chain length of the alkyl groups follows a statistical Poisson distribution.[2]

-

Oxidation: The trialkylaluminium compounds are subsequently oxidized, typically with dry air, to form aluminum alkoxides.[2]

-

Hydrolysis: The final step involves the hydrolysis of the aluminum alkoxides to yield the desired fatty alcohols and an aluminum salt byproduct, such as aluminum hydroxide.[2]

Industrial implementations of this technology include the Alfol process , which produces a broad distribution of alcohol chain lengths, and the Epal process , which employs a modified approach to achieve a narrower, more targeted distribution of chain lengths, making it particularly suitable for the production of specific alcohols like this compound.[2][5]

Process Chemistry and Stoichiometry

The overall chemical transformation for the synthesis of this compound via the Ziegler process can be represented by the following simplified equation:

Al + 1.5 H₂ + 7 C₂H₄ → Al(C₁₄H₂₉)₃ Al(C₁₄H₂₉)₃ + 1.5 O₂ → Al(OC₁₄H₂₉)₃ Al(OC₁₄H₂₉)₃ + 3 H₂O → 3 HOC₁₄H₂₉ + Al(OH)₃

This representation simplifies the complex series of reactions occurring at each stage.

Experimental Protocols and Process Parameters

The following sections provide a detailed description of the experimental protocols and typical operating conditions for each stage of the Ziegler process for this compound production. It is important to note that specific parameters in industrial settings are often proprietary and may vary.

Triethylaluminium (TEA) Synthesis

The synthesis of the triethylaluminium catalyst is a critical first step.

Methodology: A common industrial method involves the reaction of aluminum powder with ethylene and hydrogen in the presence of a recycled stream of triethylaluminium. This is a two-step process within a single reactor system. First, dialkylaluminium hydride is formed, which then reacts with ethylene.

Reaction Conditions:

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Aluminum powder, Ethylene, Hydrogen, Triethylaluminium (recycle) | [2] |

| Temperature | 60 - 150 °C | [2] |

| Pressure | 20 - 30 MPa | [4] |

| Catalyst | Triethylaluminium (acts as both product and catalyst) |[2] |

Ethylene Oligomerization (Growth Reaction)

This step determines the chain length distribution of the resulting fatty alcohols.

Methodology: Ethylene is fed into a reactor containing triethylaluminium under controlled temperature and pressure. The ethylene molecules insert into the aluminum-alkyl bonds, leading to chain growth. The extent of oligomerization is statistically controlled, resulting in a Poisson distribution of alkyl chain lengths in the Alfol process. The Epal process modifies this step to achieve a narrower distribution, often by transalkylation with shorter-chain olefins.[2]

Reaction Conditions:

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Ethylene, Trialkylaluminium | [2] |

| Temperature | 90 - 120 °C | [2] |

| Pressure | 8 - 12 MPa | [4] |

| Catalyst | Triethylaluminium |[2] |

Product Distribution: The Alfol process typically yields a broad distribution of alcohol chain lengths. For a process targeting C12-C16 alcohols, the distribution might be as follows:

| Carbon Number | Weight % (Typical Alfol Distribution) |

| C6 | 5 - 10 |

| C8 | 10 - 15 |

| C10 | 15 - 20 |

| C12 | 15 - 20 |

| C14 | 10 - 15 |

| C16 | 5 - 10 |

| C18 | < 5 |

| C20+ | < 5 |

The Epal process allows for a more targeted production. By recycling and transalkylation steps, the yield of the desired C12-C14 fraction can be significantly increased.[2] For instance, a product slate from an Epal process targeting C12-C14 alcohols could have over 60% of the product within this range.[5]

Oxidation

The trialkylaluminium compounds are converted to aluminum alkoxides in this step.

Methodology: The trialkylaluminium product from the oligomerization step is reacted with a source of oxygen, typically dry air. The reaction is highly exothermic and must be carefully controlled to prevent side reactions and ensure safety. The reaction is often carried out in a staged manner to manage the heat of reaction.[6]

Reaction Conditions:

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Trialkylaluminium, Dry Air | [2] |

| Temperature | 30 - 50 °C | [4] |

| Pressure | 0.1 - 0.5 MPa | [4] |

| Solvent | Typically the unreacted higher olefins from the growth step | |

Hydrolysis

The final step liberates the fatty alcohols.

Methodology: The aluminum alkoxides are hydrolyzed to produce the corresponding fatty alcohols and an aluminum salt. Various hydrolysis agents can be used, including water, dilute sulfuric acid, or sulfurous acid.[7][8] Hydrolysis with water yields aluminum hydroxide, which can be a valuable byproduct.[2] The use of sulfuric acid yields aluminum sulfate.[2]

Reaction Conditions:

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Aluminum alkoxides, Water or Dilute Acid | [2][7][8] |

| Temperature | 40 - 100 °C | [8] |

| Pressure | Atmospheric | |

The resulting mixture is then separated into an organic phase containing the fatty alcohols and an aqueous phase containing the aluminum salt.

Purification

The crude alcohol mixture is purified to isolate this compound.

Methodology: The primary method for separating the different chain length alcohols is fractional distillation under reduced pressure.[9][10] The lower boiling point of the alcohols under vacuum allows for their separation without thermal decomposition. Further purification steps may be necessary to remove minor impurities such as unreacted olefins, esters, and branched-chain alcohols.

Typical Distillation Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Technique | Vacuum Fractional Distillation | [9][10] |

| Pressure | 1 - 10 kPa | [9] |

| Temperature | Dependent on the specific boiling points of the alcohol fractions | |

Visualizations

Ziegler Process Workflow

References

- 1. byjus.com [byjus.com]

- 2. Ziegler process - Wikipedia [en.wikipedia.org]

- 3. About: Ziegler process [dbpedia.org]

- 4. researchgate.net [researchgate.net]

- 5. DE102005040742B4 - Process for the purification of long-chain fatty alcohols - Google Patents [patents.google.com]

- 6. US3432535A - Two-step process for the oxidation of aluminum alkyls - Google Patents [patents.google.com]

- 7. US3886264A - Process for hydrolyzing aluminum alkoxides using sulfurous acid - Google Patents [patents.google.com]

- 8. US3394990A - Process for the hydrolysis of aluminium alkoxides - Google Patents [patents.google.com]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. digivac.com [digivac.com]

An In-depth Technical Guide to the Biological Role and Metabolism of 1-Tetradecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also commonly known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1][2] It is a white, waxy solid at room temperature and is found naturally in certain plants, such as nutmeg (Myristica fragrans), and in animal tissues.[2][3] While extensively utilized in the cosmetic and pharmaceutical industries as an emollient, emulsifier, and thickener, this compound also possesses distinct biological roles and is an active participant in cellular metabolism.[2][3] This technical guide provides a comprehensive overview of the current understanding of the biological functions and metabolic pathways of this compound, with a focus on providing researchers and drug development professionals with a detailed resource for further investigation.

Physicochemical Properties of this compound